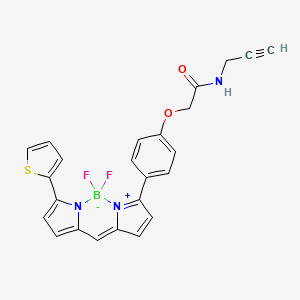

BDP TR alkyne

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-prop-2-ynylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15H,13,16H2,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAIVGWGVIETRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BF2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP TR Alkyne: Photophysical Profiling & Bioconjugation Strategy

Executive Summary

This technical guide profiles BDP TR Alkyne , a high-performance borondipyrromethene (BODIPY) fluorophore engineered as a superior alternative to Texas Red (ROX) for the orange-red channel. Unlike traditional rhodamine-based dyes, BDP TR offers electrical neutrality and exceptional photostability, making it critical for extended-exposure microscopy and single-molecule imaging.

This document details the spectral characteristics, molecular stability, and a self-validating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol designed to maximize labeling efficiency while preserving biomolecular integrity.

Photophysical Characterization

BDP TR (Texas Red) is a bright, neutral fluorophore. Its core advantage over sulfonated rhodamines (like Texas Red-X) is its resistance to photobleaching and oxidation. It is spectrally matched to the ROX/Texas Red filter sets common in flow cytometers and fluorescence microscopes.

Spectral Data Summary

| Parameter | Value | Unit | Notes |

| Excitation Max ( | 589 | nm | Matches 561 nm or 594 nm laser lines |

| Emission Max ( | 616 | nm | Deep red emission |

| Extinction Coeff.[1] ( | ~69,000 | High absorptivity | |

| Quantum Yield ( | 0.90 | - | Near-unity efficiency in organics |

| Stokes Shift | ~27 | nm | Narrow, requiring precise filter sets |

| Solubility | DMSO, DMF, DCM | - | Hydrophobic core; requires organic co-solvent |

| Correction Factor (260 nm) | 0.15 | - | For DNA concentration correction |

| Correction Factor (280 nm) | 0.19 | - | For Protein concentration correction |

Senior Scientist Insight:

Do not confuse BDP TR with BDP TMR. While both are BODIPY dyes, TMR excites at ~540 nm.[2] BDP TR is red-shifted. Ensure your optical configuration utilizes a 561 nm or 594 nm excitation source; exciting at 532 nm will result in suboptimal signal-to-noise ratios.

Molecular Architecture & Stability

The BODIPY Core Advantage

Traditional Texas Red dyes are susceptible to oxidation and pH fluctuations. The BDP TR scaffold is based on a boron-dipyrromethene core which provides:

-

Photostability: Significantly higher resistance to bleaching during time-lapse imaging compared to fluorescein or rhodamine derivatives.

-

pH Independence: Fluorescence intensity remains stable across the physiological pH range (pH 4–10).

-

Narrow Emission: The sharp emission peak reduces spectral bleed-through (crosstalk) into the far-red (Cy5) channel, facilitating multicolor experiments.

The Alkyne Handle

The "Alkyne" designation indicates a terminal acetylene group (

Bioconjugation Workflow: CuAAC Reaction

The following diagram illustrates the mechanism and workflow for conjugating BDP TR Alkyne to an azide-modified biomolecule (e.g., DNA, protein, or metabolic analog).

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism ensuring specific conjugation of BDP TR to azide-tagged targets.[4][5]

Experimental Protocol: Protein Labeling

Objective: Label an Azide-modified protein with BDP TR Alkyne via CuAAC.

Reagents Required[3][4][5][6][7]

-

Protein-Azide: 50–100

M in PBS (must be azide-modified first). -

CuSO

: 20 mM in water. -

THPTA Ligand: 50 mM in water (Crucial for protecting proteins from oxidation).

-

Sodium Ascorbate: 100 mM in water (Make fresh immediately before use).

-

Aminoguanidine: 100 mM (Optional: prevents protein aggregation by scavenging dehydroascorbate).

Step-by-Step Methodology

1. Preparation of the Catalyst Complex (The "Pre-mix" Strategy)

-

Why: Mixing Copper and Ligand before adding to the protein prevents Cu(I)-induced protein denaturation.

-

Action: In a separate tube, mix CuSO

and THPTA in a 1:5 molar ratio (e.g., 2

2. Reaction Assembly

-

Add the Protein-Azide solution to a microcentrifuge tube.

-

Add BDP TR Alkyne (Final conc: 2–5x molar excess over protein). Note: Keep DMSO < 5% of total volume.

-

Add Aminoguanidine (Final conc: 5 mM).

-

Add the Cu-THPTA complex (Final Cu conc: 0.5–1 mM).

-

Initiation: Add Sodium Ascorbate (Final conc: 5 mM).

3. Incubation

- or Argon if possible (oxygen inhibits the reaction).

-

Incubate for 30–60 minutes at Room Temperature in the dark .

4. Purification (Self-Validation Step)

-

Remove excess dye using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis.

-

Validation: Measure Absorbance at 280 nm (Protein) and 589 nm (Dye).

-

Calculate Degree of Labeling (DOL):

(Use correction factor 0.19 for A280 subtraction).

Troubleshooting & Optimization

Use this decision tree to resolve common issues during BDP TR labeling.

Figure 2: Troubleshooting logic for BDP TR Alkyne conjugation, addressing solubility and catalytic efficiency.

Critical "Senior Scientist" Notes:

-

Hydrophobicity Warning: BDP dyes are more hydrophobic than sulfonated rhodamines. If labeling a hydrophobic protein, the conjugate may aggregate. Solution: Add non-ionic detergent (0.05% Tween-20) to the reaction buffer.

-

Filter Sets: Ensure your microscope has a "Texas Red" or "mCherry" filter set. Standard TRITC filters (Ex 540/Em 570) will capture <30% of the signal, leading to false negatives.

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

Sources

- 1. BDP TR alkyne (A270113) | Antibodies.com [antibodies.com]

- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. hk.lumiprobe.com [hk.lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. broadpharm.com [broadpharm.com]

The Definitive Guide to BODIPY TR Alkyne: Unraveling its High Fluorescence Quantum Yield for Advanced Research Applications

For distribution to: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive exploration of the fluorescence quantum yield of BODIPY TR alkyne, a versatile fluorophore increasingly pivotal in biological imaging and diagnostics. We will delve into the core principles governing its exceptional brightness, provide a field-proven protocol for the precise determination of its quantum yield, and offer expert insights into the practical nuances of its application. This guide is structured to empower researchers with the knowledge to confidently and accurately utilize BODIPY TR alkyne in their demanding experimental workflows.

Introduction to the BODIPY Fluorophore Family: A Legacy of Brightness and Versatility

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold is the cornerstone of a class of high-performance organic fluorescent dyes.[1] Renowned for their sharp emission peaks, high molar absorptivity, and robust chemical and photostability, BODIPY dyes have become indispensable tools across a spectrum of scientific disciplines, including bioimaging, photodynamic therapy, and materials science.[2]

A key characteristic of the BODIPY core is its unique planar and rigid structure, which minimizes non-radiative energy loss from the excited state.[1] This structural rigidity is a primary contributor to their intrinsically high fluorescence quantum yields, often approaching unity.[1] Furthermore, the BODIPY core offers numerous sites for chemical modification, allowing for the fine-tuning of its spectral properties to suit a wide array of applications.[1]

BODIPY TR Alkyne: A Red-Emitting Workhorse for Bioconjugation

BODIPY TR alkyne is a derivative of the Texas Red®-like BODIPY TR fluorophore. Its defining feature is the terminal alkyne group, which makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[3][4] This highly efficient and bioorthogonal conjugation reaction allows for the covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and small-molecule drugs, with minimal perturbation to their biological function.[5][6]

The exceptional photophysical properties of BODIPY TR alkyne, particularly its high fluorescence quantum yield, make it a superior choice for applications demanding high sensitivity and a strong signal-to-noise ratio.

Key Photophysical Properties of BODIPY TR Alkyne

The performance of a fluorophore is dictated by a set of key photophysical parameters. For BODIPY TR alkyne, these are summarized in the table below. The high fluorescence quantum yield, in particular, underscores its exceptional brightness and utility in demanding imaging experiments.

| Property | Value | Source |

| Absorption Maximum (λabs) | 589 nm | [3][4] |

| Emission Maximum (λem) | 616 nm | [3][4] |

| Molar Extinction Coefficient (ε) | 69,000 M-1cm-1 | [3] |

| Fluorescence Quantum Yield (Φf) | 0.9 | [3][4] |

| Recommended Laser Line | 561 nm | [7] |

| Common Emission Filter | 610/20 nm | [7] |

Understanding Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible brightness. The high quantum yield of BODIPY TR alkyne (Φf = 0.9) signifies that it is an exceptionally efficient emitter, converting 90% of the absorbed light into a detectable fluorescent signal.[3][4]

Factors Influencing the Quantum Yield of BODIPY Dyes

While the BODIPY core imparts a high intrinsic quantum yield, several factors can modulate this property:

-

Solvent Polarity: BODIPY dyes are generally considered to be relatively insensitive to solvent polarity.[8] However, significant changes in the solvent environment, particularly in highly polar or hydrogen-bonding solvents, can sometimes lead to a decrease in quantum yield.[9]

-

Structural Modifications: The introduction of certain functional groups to the BODIPY core can dramatically alter the quantum yield. For instance, the incorporation of heavy atoms (e.g., bromine or iodine) can promote intersystem crossing to the triplet state, thereby quenching fluorescence and reducing the quantum yield.[10] Similarly, the addition of nitro groups is known to drastically decrease the fluorescence quantum yield.[8]

-

Concentration: At high concentrations, fluorophores can exhibit self-quenching, where excited-state molecules are deactivated through interactions with ground-state molecules of the same species. This leads to a decrease in the observed quantum yield. To mitigate this, it is crucial to work with optically dilute solutions.

Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.[2][11]

The Principle of the Relative Method

The relative quantum yield (Φf(x)) of an unknown sample (x) is calculated using the following equation:

Φf(x) = Φf(std) * (Ix / Istd) * (Astd / Ax) * (nx2 / nstd2)

Where:

-

Φf(std) is the known quantum yield of the standard.

-

Ix and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.

-

Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength.

-

nx and nstd are the refractive indices of the solvents used for the sample and the standard, respectively.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The accuracy of a relative quantum yield measurement hinges on several critical experimental choices. Here, we explain the reasoning behind these best practices:

-

Selection of a Suitable Standard: The ideal standard should have absorption and emission profiles that are as close as possible to the sample under investigation. This minimizes wavelength-dependent biases in the spectrometer's detection system. For BODIPY TR alkyne, with its absorption maximum at 589 nm and emission maximum at 616 nm, a suitable standard is Cresyl Violet Perchlorate in methanol, which has a reported quantum yield of 0.54.[12][13] Alternatively, Rhodamine 6G in ethanol (Φf ≈ 0.95) can be used, although its spectral overlap is less ideal.[2][3][8]

-

Optically Dilute Solutions (Absorbance < 0.1): This is arguably the most critical parameter to control. The Beer-Lambert law, which dictates a linear relationship between absorbance and concentration, is only valid at low concentrations. At higher absorbances (typically > 0.1 in a 1 cm cuvette), inner filter effects can occur.[9]

-

Primary Inner Filter Effect: The sample absorbs a significant portion of the excitation light before it reaches the center of the cuvette where fluorescence is being measured, leading to an underestimation of the true fluorescence intensity.

-

Secondary Inner Filter Effect: Emitted fluorescence is reabsorbed by other fluorophore molecules in the light path, also leading to a lower measured intensity. By keeping the absorbance below 0.1 at the excitation wavelength, we ensure that the excitation light intensity is uniform throughout the sample and that reabsorption of emitted light is negligible, thus yielding a more accurate measurement.

-

-

Identical Excitation Wavelength and Slit Widths: Using the same excitation wavelength for both the sample and the standard ensures that any wavelength-dependent variations in the excitation source intensity are canceled out. Maintaining constant excitation and emission slit widths is crucial as these parameters directly affect the measured fluorescence intensity.

Detailed Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the relative fluorescence quantum yield of BODIPY TR alkyne.

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer with a thermostatted cell holder

-

1 cm pathlength quartz cuvettes

Reagents:

-

BODIPY TR Alkyne

-

Cresyl Violet Perchlorate (or another suitable standard)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO)

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of both BODIPY TR alkyne and the standard in a suitable solvent (e.g., DMSO for the alkyne, methanol for the standard).

-

From these stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard in the final spectroscopic solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

-

Prepare a solvent blank.

-

-

Absorbance Measurements:

-

Set the excitation wavelength on the UV-Vis spectrophotometer. This should be a wavelength where both the sample and the standard have significant absorbance, and it should be on the red-edge of the absorption peak to minimize reabsorption effects. For BODIPY TR alkyne and Cresyl Violet, an excitation wavelength of ~580 nm is suitable.

-

Record the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. Ensure all absorbance values are below 0.1.

-

-

Fluorescence Measurements:

-

Transfer the solutions to quartz cuvettes.

-

In the fluorescence spectrometer, set the excitation wavelength to the same value used for the absorbance measurements.

-

Set the excitation and emission slit widths to an appropriate value that provides a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all measurements.

-

Record the emission spectrum of the solvent blank.

-

Record the emission spectra of each dilution of the sample and the standard over their entire emission range.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the sample and standard emission spectra.

-

Correct the emission spectra for the wavelength-dependent response of the detector using the instrument's correction file.

-

Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear and pass through the origin.

-

Determine the slope of the best-fit line for both the sample (mx) and the standard (mstd).

-

Calculate the quantum yield of BODIPY TR alkyne using the modified equation:

Φf(x) = Φf(std) * (mx / mstd) * (nx2 / nstd2)

-

Applications in Research and Drug Development

The high fluorescence quantum yield and the presence of a "clickable" alkyne group make BODIPY TR alkyne a powerful tool for a variety of applications:

-

Fluorescence Microscopy: Its brightness allows for high-contrast imaging of labeled biomolecules in cells and tissues, even at low expression levels.

-

High-Content Screening: The strong signal is advantageous for automated imaging and analysis of cellular responses to drug candidates.

-

Flow Cytometry: Labeled cells can be easily detected and sorted based on their fluorescence intensity.

-

In Vivo Imaging: The red-shifted emission of BODIPY TR alkyne is beneficial for imaging in living organisms, as longer wavelengths penetrate tissues more effectively.

-

Drug Delivery and Targeting: By conjugating BODIPY TR alkyne to drugs or targeting moieties, their uptake, distribution, and localization can be tracked with high sensitivity.[5][6]

Conclusion: A Bright Future for a Brilliant Fluorophore

BODIPY TR alkyne stands out as a premier fluorescent probe due to its exceptional brightness, a direct consequence of its high fluorescence quantum yield. Its chemical versatility for bioconjugation via click chemistry further enhances its utility for a broad range of applications in modern biological and biomedical research. By understanding the principles that govern its fluorescence and by employing rigorous experimental protocols for its characterization, researchers can fully harness the power of this remarkable fluorophore to illuminate the intricate workings of biological systems.

References

-

Antibodies.com. (n.d.). BDP TR alkyne (A270113). Retrieved from [Link]

- Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: Syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891–4932.

- Kuznetsova, R. T., Sazhnikov, V. A., & Mayer, G. V. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. Molecules, 27(22), 8043.

- Ziessel, R., & Harriman, A. (2021). Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic therapy. Chemical Society Reviews, 50(8), 4883–4909.

-

FluoroFinder. (n.d.). BODIPY TR Dye Profile. Retrieved from [Link]

- Kozyrev, A. N., & Burmistrov, V. A. (2022).

- Kozyrev, A. N., & Burmistrov, V. A. (2022).

- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071.

- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334.

-

Prahl, S. (2017). Rhodamine 6G. OMLC. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Rhodamine 6g – Knowledge and References. Retrieved from [Link]

- Fischer, M., & Kaeser, J. (1996). Fluorescence quantum yield of rhodamine 6G in ethanol as a function of concentration using thermal lens spectrometry. Journal of Physical Chemistry, 100(38), 15304–15307.

-

Prahl, S. (1995). Cresyl violet perchlorate. OMLC. Retrieved from [Link]

-

Luxottica Exciton. (n.d.). CRESYL VIOLET 670. Retrieved from [Link]

- Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232–1242.

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.

Sources

- 1. researchgate.net [researchgate.net]

- 2. omlc.org [omlc.org]

- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence quantum yield of rhodamine 6G in ethanol as a function of concentration using thermal lens spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. d-nb.info [d-nb.info]

- 6. jasco-global.com [jasco-global.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. horiba.com [horiba.com]

- 12. omlc.org [omlc.org]

- 13. exciton.luxottica.com [exciton.luxottica.com]

BDP TR alkyne molecular weight and structure

Physiochemical Properties, Structural Analysis, and Bioorthogonal Applications

Executive Summary

BDP TR Alkyne (Borondipyrromethene Texas Red Alkyne) is a high-performance fluorophore engineered for the ROX/Texas Red spectral channel.[1][2] Unlike traditional rhodamine-based dyes, the BDP (BODIPY) scaffold offers superior photostability, a high molar extinction coefficient, and a narrow emission bandwidth, making it ideal for multicolor microscopy and flow cytometry.

This guide details the molecular architecture of BDP TR Alkyne, its spectral behaviors, and a validated protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing a robust framework for bioconjugation workflows.

Chemical Identity & Physiochemical Profile[1][2][3]

BDP TR Alkyne is a hydrophobic, uncharged fluorophore. Its core structure is modified to shift absorption/emission into the red spectrum (approx. 590/620 nm), avoiding overlap with GFP/FITC channels.

Table 1: Physiochemical Specifications

| Property | Specification |

| Common Name | BDP TR Alkyne |

| CAS Number | 2006345-35-1 |

| Molecular Weight | 461.29 Da |

| Molecular Formula | C₂₄H₁₈BF₂N₃O₂S |

| Solubility | Good in DMSO, DMF, DCM; Low in Water |

| Appearance | Dark colored solid |

| Purity Standard | ≥ 95% (HPLC-MS, ¹H NMR) |

Table 2: Photophysical Properties

| Property | Value | Notes |

| Excitation Max ( | 589 nm | Matches 561 nm or 594 nm laser lines |

| Emission Max ( | 616 nm | ROX / Texas Red Channel |

| Extinction Coefficient ( | 69,000 M⁻¹cm⁻¹ | High brightness |

| Quantum Yield ( | 0.90 | Excellent efficiency |

| Stokes Shift | ~27 nm | Minimal self-quenching |

Structural Analysis

The BDP TR fluorophore is built upon a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core.

-

Chromophore Core: The standard BODIPY core emits in the green (~500 nm). To achieve the "TR" (Texas Red) shift to ~616 nm, the core undergoes extended conjugation, typically via styryl groups or rigidified ring fusions at the 3,5-positions.

-

Alkyne Functionalization: A terminal alkyne group (

) is attached via a linker. This group is chemically inert under physiological conditions but highly reactive toward azides in the presence of a Copper(I) catalyst. -

Lipophilicity: The BDP scaffold is inherently lipophilic. While this ensures membrane permeability for intracellular staining, it requires organic co-solvents (DMSO/DMF) during conjugation to preventing aggregation.

Mechanism of Action: CuAAC Click Chemistry

The primary application of BDP TR Alkyne is bioorthogonal labeling via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction forms a stable 1,2,3-triazole linkage between the fluorophore and an azide-tagged biomolecule (protein, DNA, or lipid).

Mechanistic Pathway

The reaction is non-concerted and relies on the formation of a copper-acetylide intermediate.

Figure 1: The CuAAC reaction pathway. The Cu(I) catalyst activates the terminal alkyne, facilitating the attack by the azide to form a regioselective 1,4-disubstituted triazole.

Experimental Protocol: Protein Labeling

Expert Insight: The instability of Cu(I) is the primary failure point in Click chemistry. Cu(I) rapidly oxidizes to inactive Cu(II) in air. This protocol uses Sodium Ascorbate (to reduce Cu(II) to Cu(I) in situ) and THPTA (a water-soluble ligand) to stabilize the Cu(I) state and protect proteins from oxidative damage.

Reagents Required[8][9][10]

-

Protein-Azide: 1–5 mg/mL in PBS (pH 7.4).

-

CuSO₄: 20 mM in water.[5]

-

THPTA Ligand: 50 mM in water.

-

Sodium Ascorbate: 100 mM in water (Freshly prepared).

Step-by-Step Workflow

Figure 2: Optimized conjugation workflow ensuring Cu(I) stability via THPTA pre-complexation.

Detailed Steps

-

Cu-Ligand Complexation: Premix CuSO₄ and THPTA (1:2 molar ratio) prior to the reaction.[5] This prevents copper precipitation and reduces ROS generation.

-

Reaction Mix: To the Azide-labeled protein solution, add BDP TR Alkyne (2–5 molar equivalents). Note: Keep DMSO concentration < 10% to prevent protein denaturation.

-

Initiation: Add the Cu-THPTA complex (final conc. 1 mM) and Sodium Ascorbate (final conc. 5 mM).

-

Incubation: Incubate for 30–60 minutes at room temperature in the dark.

-

Purification: Remove excess dye using a PD-10 desalting column or dialysis against PBS. BDP TR is hydrophobic; ensure the column resin is compatible with aromatic dyes.

Troubleshooting & Optimization

Self-Validating the System:

-

Issue: Precipitation of Dye.

-

Cause: BDP TR is hydrophobic.

-

Solution: Increase DMSO/DMF content to 10-20% if the biomolecule tolerates it, or use a sulfonated (sulfo-BDP) variant if water solubility is strictly required.

-

-

Issue: Protein Degradation/Precipitation.

-

Cause: Copper-induced oxidation.

-

Solution: Increase the THPTA:Cu ratio to 5:1. Ensure Ascorbate is fresh (solution should be clear, not yellow).

-

-

Issue: Low Fluorescence Signal.

-

Cause: Fluorescence quenching due to dye stacking (over-labeling).

-

Solution: Measure the Degree of Labeling (DOL). Aim for a DOL of 1–3 dyes per protein. If DOL > 4, reduce the molar excess of BDP TR during the reaction.

-

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

-

Antibodies.com. (n.d.). BDP TR Alkyne Product Specifications (A270113). Retrieved from [Link][1]

Sources

Technical Guide: Red-Emitting Alkyne Fluorophores for Advanced Microscopy

Executive Summary

This guide addresses the technical implementation of red and far-red alkyne fluorophores in fluorescence microscopy. While Green Fluorescent Protein (GFP) and DAPI dominate the blue/green spectrum, the red/far-red window (590–700 nm) is critical for minimizing phototoxicity and autofluorescence in deep-tissue or long-term live-cell imaging.

The integration of alkyne moieties allows for bioorthogonal "Click Chemistry" (CuAAC or SPAAC), enabling the labeling of small biomolecules (lipids, glycans, nucleic acids) with minimal steric perturbation. This document compares key fluorophore chemistries (Cyanine vs. Silicon Rhodamine), provides a validated CuAAC protocol using THPTA ligands to prevent oxidative damage, and details optimization strategies for super-resolution microscopy (STED/STORM).

The Photophysics of "Red" & The Chemistry of "Alkyne"

The Optical Window

For high-fidelity microscopy, the "Red" (Ex: ~561 nm) and "Far-Red" (Ex: ~640 nm) channels are superior to blue/green channels due to:

-

Reduced Rayleigh Scattering: Scattering scales as

, meaning 640 nm light penetrates tissues deeper than 488 nm light. -

Low Autofluorescence: Endogenous flavins and NADH emit in the green spectrum; the red window is comparatively "quiet."

-

Phototoxicity: Lower energy photons reduce the generation of Reactive Oxygen Species (ROS), preserving cell viability during time-lapse experiments.

The Alkyne Advantage

The alkyne handle (-C≡CH) is a "chemical reporter" of choice because it is:

-

Small: Unlike antibodies (~150 kDa) or Streptavidin (~53 kDa), an alkyne tag is <100 Da. This minimizes Linkage Error (the distance between the target and the fluorophore), which is critical for Super-Resolution Microscopy (SMLM).

-

Bioorthogonal: It does not react with native cellular components.[1][2]

Comparative Analysis of Fluorophore Classes

Selecting the right dye is not about "brightest is best"; it is about matching the dye's properties to the biological context (Live vs. Fixed).

The Contenders

-

Cyanine Derivatives (e.g., Alexa Fluor 647, Cy5): The gold standard for fixed cell imaging. They possess high extinction coefficients but suffer from "blinking" (useful for STORM, detrimental for confocal) and poor cell permeability.

-

Silicon Rhodamines (e.g., SiR-Alkyne): The gold standard for live cell imaging. Replacing the oxygen in the xanthene ring with silicon shifts the spectra to the far-red and renders the dye cell-permeable and fluorogenic (fluoresces only when bound/polar), reducing background wash steps.

-

Carbopyronines / Hybrid Dyes (e.g., ATTO 647N, CF Dyes): Engineered for extreme photostability, making them ideal for STED microscopy where depletion laser intensity is massive.

Technical Specifications Table

| Fluorophore Family | Representative Dye | Ex / Em (nm) | Quantum Yield (Φ) | Extinction Coeff.[3][4] (ε) | Primary Application | Key Limitation |

| Cyanine | Alexa Fluor 647 Alkyne | 650 / 665 | 0.33 | 239,000 M⁻¹cm⁻¹ | Fixed / dSTORM | Poor cell permeability; requires reducing buffer for blinking. |

| Si-Rhodamine | SiR-Alkyne (SiR-700) | 652 / 674 | 0.39 | 100,000 M⁻¹cm⁻¹ | Live Cell / STED | Lower brightness than Cy5; sensitive to efflux pumps (Verapamil often needed). |

| Rhodamine | TAMRA-Alkyne (5-TAMRA) | 546 / 579 | 0.30 | 92,000 M⁻¹cm⁻¹ | Fixed / General | "Orange/Red" overlap; less photostable than SiR. |

| BODIPY | BODIPY TMR Alkyne | 542 / 574 | ~0.80 | 60,000 M⁻¹cm⁻¹ | Lipid Imaging | Hydrophobic; tends to aggregate in aqueous buffers. |

| Benzopyrylium | CF660/680 Alkyne | 660 / 680 | High | >200,000 M⁻¹cm⁻¹ | Super-Res (STED) | Proprietary structures; high cost. |

Bioorthogonal Labeling Strategies

The labeling workflow depends on whether the cells are living or fixed. The diagram below illustrates the decision matrix between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.

Figure 1: Decision matrix for bioorthogonal labeling. Note that while SPAAC is copper-free (non-toxic), the DBCO moiety is bulky and can cause steric hindrance. CuAAC is preferred for small alkyne tags but requires fixation or copper-protecting ligands.

Protocol: Optimized CuAAC Labeling with THPTA

Context: The classic "Click" reaction uses Copper(I).[5][6][7] However, Cu(I) generates ROS which degrades fluorescent proteins (like GFP) and destroys tissue morphology. The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[5] This ligand chelates Cu(I), accelerating the reaction while preventing oxidation of the sample.

Materials

-

Fluorophore: Alexa Fluor 647 Alkyne (Stock: 2 mM in DMSO).

-

Reducing Agent: Sodium Ascorbate (Freshly prepared 100 mM).[5]

-

Ligand: THPTA (50 mM in water).

-

Buffer: 100 mM Tris or PBS (pH 7.4).

Step-by-Step Workflow

-

Metabolic Labeling: Incubate cells with the alkyne-tagged precursor (e.g., 10 µM EdU for DNA) for the desired duration.

-

Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Wash 3x with PBS.

-

Permeabilization: Treat with 0.5% Triton X-100 in PBS for 10 mins. Wash 3x with PBS.

-

Reaction Cocktail Preparation (Critical Order):

-

Note: Prepare this immediately before use.

-

Mix in order:

-

860 µL PBS

-

20 µL CuSO₄ (100 mM)

-

40 µL THPTA (50 mM) -> Vortex. Solution should remain clear/blue.

-

2 µL Alkyne Fluorophore (2 mM) -> Final conc: ~4 µM.

-

80 µL Sodium Ascorbate (100 mM) -> Add last. Solution turns colorless (Cu²⁺ -> Cu¹⁺).

-

-

-

Staining: Add the cocktail to cells. Incubate for 30 minutes at Room Temperature in the dark.

-

Washing: Wash 3x with PBS containing 1 mM EDTA (removes excess copper ions).

-

Imaging: Image in the Far-Red channel (Ex 640 / Em 665).

Advanced Application: Super-Resolution (dSTORM)

For Single Molecule Localization Microscopy (SMLM), the alkyne-fluorophore linkage is superior due to rigidity.

Mechanism: In dSTORM, the fluorophore is driven into a dark "off" state and stochastically blinked "on."

-

Recommended Dye: Alexa Fluor 647 Alkyne or CF660 Alkyne.

-

Buffer: Requires an oxygen scavenging system (GLOX: Glucose Oxidase + Catalase) and a thiol (MEA or BME) to induce blinking.

Figure 2: The photophysical cycle of dSTORM. Red-emitting alkyne dyes like AF647 are preferred because they form stable dark states essential for single-molecule localization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific hydrophobic binding of dye. | Reduce dye concentration; increase washing steps with 0.1% Tween-20. |

| No Signal | Oxidation of Copper(I); inactive catalyst.[5] | Freshly prepare Sodium Ascorbate. Ensure THPTA:Cu ratio is at least 2:1 (ideally 5:1). |

| GFP Signal Loss | ROS generation during Click reaction. | Increase THPTA concentration; reduce reaction time; ensure Ascorbate is not in large excess. |

| Precipitation | Dye aggregation in aqueous buffer. | Dissolve dye stock in high-quality anhydrous DMSO. Dilute into buffer only at the last step. |

References

-

Lukinavičius, G., et al. (2013). "A near-infrared fluorogenic probe for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. Link

-

Dempsey, G. T., et al. (2011). "Photoswitching mechanism of cyanine dyes." Journal of the American Chemical Society. Link

-

Thermo Fisher Scientific. "Click Chemistry Tools & Reagents." User Guide. Link

-

Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA)." Product Protocol. Link

Sources

- 1. Video: Isotopic, Photoreactive and Bioorthogonal Metabolic Labeling [jove.com]

- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Super Resolution Microscopy (SRM) | Imaging Applications | Tocris Bioscience [tocris.com]

- 5. confluore.com.cn [confluore.com.cn]

- 6. lumiprobe.com [lumiprobe.com]

- 7. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]

BDP TR alkyne extinction coefficient at 589 nm

Technical Whitepaper: BDP TR Alkyne

Photophysical Characterization, Bioconjugation Utility, and Experimental Validation

Part 1: Executive Summary & Core Metrics

BDP TR Alkyne (Borondipyrromethene Texas Red Alkyne) is a bright, photostable fluorophore engineered to replace traditional Texas Red and ROX dyes in fluorescence microscopy and flow cytometry. Unlike traditional rhodamine derivatives, the BDP (BODIPY) core offers high quantum yield and resistance to photobleaching, while the alkyne handle enables precise bioconjugation via Click Chemistry.

The Critical Metric

At its absorption maximum of 589 nm , the molar extinction coefficient (

69,000 M⁻¹cm⁻¹[1][2][3]

(Note: Values typically range between 60,000–70,000 M⁻¹cm⁻¹ depending on solvent polarity, but 69,000 is the standard reference value for concentration calculations in aqueous/organic mixtures.)

Part 2: Photophysical Profile & Comparative Analysis

To utilize BDP TR Alkyne effectively, one must understand how it behaves relative to the dyes it replaces. BDP dyes are neutral molecules (unlike the cationic rhodamines), which reduces non-specific binding to negatively charged cellular components.

Table 1: Spectral Properties of BDP TR Alkyne

| Property | Value | Notes |

| Excitation Max ( | 589 nm | Matches 561 nm or 594 nm lasers. |

| Emission Max ( | 616 nm | Deep red channel (ROX/Texas Red).[1] |

| Extinction Coefficient ( | ~69,000 M⁻¹cm⁻¹ | Measured at |

| Quantum Yield (QY) | 0.90 | Significantly brighter than Texas Red (QY ~0.3-0.5). |

| Solubility | DMSO, DMF, DCM | Hydrophobic; requires organic co-solvent for stock. |

| Stokes Shift | ~27 nm | Narrow, reducing spectral crosstalk. |

Why BDP TR Over Texas Red?

-

Photostability: BDP dyes lack the ionic charge of rhodamines, making them less susceptible to radical-induced photobleaching.

-

Brightness: With a QY of 0.90, BDP TR is nearly twice as bright as traditional Texas Red conjugates, allowing for lower laser power and reduced phototoxicity in live-cell imaging.

-

Chemical Resilience: The BDP core is stable across a wider pH range (pH 3–10) compared to ester-based dyes.

Part 3: Bioconjugation Mechanism (Click Chemistry)

The "Alkyne" designation indicates this molecule is a reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It reacts specifically with azides to form a stable triazole linkage.

Mechanism Visualization

The following diagram illustrates the specific pathway for labeling an azide-tagged protein with BDP TR Alkyne.

Figure 1: The CuAAC reaction pathway. The terminal alkyne of BDP TR reacts with an azide-functionalized biomolecule in the presence of Copper(I) to form a covalent 1,2,3-triazole linkage.

Part 4: Experimental Protocols

Protocol A: Validation of Extinction Coefficient

Objective: To empirically determine the precise

Reagents:

-

BDP TR Alkyne solid.[1]

-

Anhydrous DMSO (Spectroscopic grade).

-

PBS (Phosphate Buffered Saline), pH 7.4.

Workflow:

-

Stock Preparation: Dissolve 1 mg of BDP TR Alkyne in DMSO to create a ~10 mM Master Stock.

-

Calculation:

. -

Note: MW is typically ~461.29 Da (verify on specific vial label).

-

-

Dilution Series: Prepare 4 dilutions in PBS ranging from 1

M to 10-

Critical: Keep DMSO concentration < 1% to prevent precipitation.

-

-

Measurement: Blank the spectrophotometer with PBS containing the same % DMSO. Measure Absorbance (

) at 589 nm.[2][3][1][4][5][6] -

Calculation: Plot

(y-axis) vs. Concentration (M) (x-axis). The slope of the linear regression is

Figure 2: Step-by-step workflow for empirically determining the extinction coefficient using the Beer-Lambert Law.

Protocol B: CuAAC Labeling of Azide-Modified Proteins

Objective: Label a protein containing an unnatural azide-amino acid or an azide-linker.

Reagents:

-

Protein-Azide (50–100

M in PBS). -

BDP TR Alkyne (10 mM DMSO stock).

-

CuSO

(50 mM aqueous solution). -

THPTA Ligand (250 mM aqueous solution).

-

Sodium Ascorbate (500 mM fresh aqueous solution).

Step-by-Step:

-

Mix Cu-Ligand Complex: Premix CuSO

and THPTA in a 1:5 molar ratio (e.g., 2 -

Prepare Reaction: In a microcentrifuge tube, combine:

-

Protein-Azide solution.

-

BDP TR Alkyne (Final conc: 2–5x molar excess over protein).

-

-

Activate: Add the Cu-THPTA complex (Final Cu conc: 0.5–1 mM).

-

Initiate: Add Sodium Ascorbate (Final conc: 5 mM).

-

Incubate: 30–60 minutes at Room Temp in the dark.

-

Purification: Remove excess dye via desalting column (e.g., PD-10 or Zeba Spin) or dialysis.

-

Validation: Measure

(Protein) andngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-

Part 5: Troubleshooting & Optimization

-

Solubility Issues: BDP TR is hydrophobic. If you observe precipitation in the reaction buffer (cloudiness or loss of color intensity), increase the DMSO concentration to 5% or add a surfactant like 0.1% Tween-20, provided it does not interfere with your protein.

-

Quenching: If the conjugate is dim, check the Degree of Labeling (DOL). Over-labeling can cause self-quenching (homo-FRET). Aim for a DOL of 1–3 dyes per protein.

-

Copper Toxicity: For live-cell applications, Cu(I) is toxic. Use SPAAC (Copper-free click) reagents (DBCO-BDP TR) instead of the Alkyne version if labeling live cells, or use specific copper-protecting ligands like BTTES.

References

-

Lumiprobe Corporation. BDP TR Alkyne Datasheet & Spectral Properties. Retrieved from

-

Thermo Fisher Scientific. Texas Red Dye Spectral Characteristics. Retrieved from

-

BenchChem. The Enduring Brightness of BDP TR: A Technical Guide. Retrieved from

-

MtoZ Biolabs. Methodology for Extinction Coefficient Determination. Retrieved from

Sources

Technical Guide: BDP TR Alkyne (CAS 2006345-35-1)

Advanced Fluorophore for Bioorthogonal Labeling & Imaging [1]

Executive Summary

BDP TR Alkyne (CAS 2006345-35-1) is a high-performance borondipyrromethene (BODIPY) fluorophore engineered as a superior alternative to Texas Red (ROX) derivatives. Featuring a terminal alkyne handle, this probe is designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise bioorthogonal labeling of azide-tagged biomolecules.

Unlike traditional rhodamine dyes, BDP TR exhibits exceptional photostability, high quantum yield (~0.9), and pH-independent fluorescence, making it a critical tool for single-molecule microscopy, flow cytometry, and fluorescence polarization assays where signal longevity is paramount.

Chemical & Photophysical Profile

BDP TR functions within the orange-red region of the spectrum, matching the ROX/Texas Red filter sets common in fluorescence microscopy and flow cytometers.

Physicochemical Specifications

| Property | Specification |

| CAS Number | 2006345-35-1 |

| Chemical Name | BDP TR Alkyne (Borondipyrromethene Texas Red Alkyne) |

| Molecular Formula | C₂₄H₁₈BF₂N₃O₂S |

| Molecular Weight | 461.29 Da |

| Solubility | DMSO, DMF, DCM (Low solubility in water; requires organic co-solvent) |

| Appearance | Dark colored solid |

Spectral Properties

| Metric | Value | Notes |

| Excitation Max | 589 nm | Matches 561 nm or 594 nm laser lines |

| Emission Max | 616 nm | Deep red emission, distinct from GFP/FITC |

| Extinction Coeff.[2] (ε) | ~69,000 M⁻¹cm⁻¹ | High absorptivity for bright signal |

| Quantum Yield (Φ) | ~0.90 | Significantly brighter than TRITC/ROX |

| Stokes Shift | ~27 nm | Narrow shift, typical of BODIPY cores |

Mechanism of Action: Bioorthogonal Ligation

The core utility of BDP TR Alkyne lies in its ability to covalently ligate to azide-modified targets via CuAAC. This reaction is chemically inert to native biological functional groups (amines, thiols, carboxyls), ensuring high specificity.

Reaction Pathway

The terminal alkyne on the BDP TR scaffold undergoes a 1,3-dipolar cycloaddition with an organic azide in the presence of Cu(I), forming a stable 1,2,3-triazole linkage.[3][4]

Figure 1: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing BDP TR Alkyne.

Technical Advantages over Legacy Dyes

Researchers often default to Texas Red or ROX. However, BDP TR offers distinct advantages driven by the rigid BODIPY core structure:

-

Photostability: BDP dyes lack the ionic charge separation of rhodamines, reducing susceptibility to photobleaching during time-lapse imaging.

-

Narrow Emission: The emission spectrum is narrower than Texas Red, reducing spectral bleed-through (crosstalk) into far-red channels (e.g., Cy5).

-

pH Insensitivity: Unlike fluorescein and some rhodamine derivatives, BDP TR fluorescence remains stable across a broad pH range (pH 3–10), making it ideal for acidic organelles (lysosomes).

-

Lipophilicity: The neutral core allows for membrane permeability, though this necessitates specific washing steps to remove non-specific hydrophobic binding.

Experimental Protocol: Intracellular Labeling

Context: Labeling of azide-modified nascent proteins (e.g., O-GlcNAc or AHA-labeled proteins) in fixed cells.

Reagents Required[5][6][7][8][9]

-

BDP TR Alkyne Stock: 5 mM in anhydrous DMSO. Store at -20°C.

-

CuSO₄ Solution: 100 mM in sterile water.

-

THPTA Ligand: 500 mM in sterile water (Protects proteins from Cu-induced oxidation).

-

Sodium Ascorbate: 100 mM in sterile water (Prepare fresh; turns yellow if oxidized).

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

Step-by-Step Workflow

-

Fixation & Permeabilization:

-

Fix cells with 4% PFA for 15 min at RT.

-

Wash 3x with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 min.

-

-

Click Reaction Cocktail Preparation:

-

Critical: Premix CuSO₄ and THPTA before adding to the main buffer to ensure copper chelation.

-

Order of Addition (for 1 mL reaction buffer):

-

PBS: 860 µL

-

CuSO₄ (100 mM): 20 µL (Final: 2 mM)

-

THPTA (500 mM): 10 µL (Final: 5 mM) -> Vortex and incubate 2 min.

-

BDP TR Alkyne (5 mM): 1-5 µL (Final: 5-25 µM)

-

Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) -> Add last to initiate.

-

-

-

Labeling:

-

Add the reaction cocktail immediately to cells.

-

Incubate for 30–60 minutes at Room Temperature in the dark.

-

-

Post-Labeling Wash:

-

Remove cocktail.

-

Wash 3x with PBS containing 1% BSA or 0.1% Tween-20 to remove excess hydrophobic dye.

-

Note: Because BDP TR is hydrophobic, an organic wash (e.g., 50% MeOH in PBS) can be used if background is high and protein targets are stable.

-

-

Imaging:

-

Mount and image using Texas Red / mCherry filter sets (Ex 561/594, Em 610-630).

-

Figure 2: Optimized workflow for in situ Click labeling using BDP TR Alkyne.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Hydrophobic adsorption of BDP dye. | Increase wash stringency (add 0.1% Tween-20 or 1% BSA). Use a short 50% methanol wash if compatible. |

| Precipitation | Dye insolubility in aqueous buffer. | Ensure BDP TR stock is fully dissolved in DMSO. Do not exceed 25 µM final concentration. |

| No Signal | Copper oxidation or Ascorbate degradation. | Use fresh Sodium Ascorbate (must be white/crystalline, not yellow). Maintain 1:5 Cu:THPTA ratio.[3] |

| Sample Degradation | Copper toxicity (ROS generation). | Increase THPTA concentration. Reduce incubation time. Perform reaction at 4°C. |

References

Sources

Introduction: Beyond Brightness - The Critical Role of Hydrophobicity in BDP TR's Performance

An In-Depth Technical Guide to the Hydrophobic Properties of the BDP TR Fluorophore

To the researcher in cellular imaging or drug development, the selection of a fluorophore is a critical decision point that dictates the quality, reliability, and interpretability of experimental data. Among the elite class of fluorescent probes, the Boron-Dipyrromethene (BDP) family, and specifically BDP TR (Texas Red® spectral equivalent), stands out for its exceptional brightness, sharp spectral peaks, and remarkable photostability.[1][2] BDP TR is a synthetic borondipyrromethene dye renowned as a robust alternative to rhodamine dyes like ROX and Texas Red, offering superior resistance to oxidation.[1][3][4]

However, a fluorophore's utility is governed by more than just its spectral output. A fundamental, yet often overlooked, characteristic is its hydrophobicity . BDP TR is classified as a moderately hydrophobic fluorophore, a property that is not a mere footnote to its specifications but a core determinant of its behavior in biological systems.[5] This guide, written from the perspective of a senior application scientist, will dissect the hydrophobic nature of BDP TR. We will move beyond a simple description to a mechanistic understanding, providing you with the technical rationale and field-proven protocols to harness, or mitigate, its hydrophobic properties for precise and validated experimental outcomes.

Pillar 1: The Physicochemical Basis of BDP TR's Hydrophobicity

The term "hydrophobic" describes the tendency of a nonpolar molecule to repel water and associate with other nonpolar environments. For a fluorophore like BDP TR, this property dictates its partitioning behavior in the heterogeneous environment of a cell, influencing everything from its solubility in aqueous buffers to its propensity for non-specific binding.

The core of BDP TR is the boron-dipyrromethene scaffold, a largely nonpolar ring system.[4] This intrinsic hydrophobicity is why the broader BODIPY class of dyes has found extensive use in staining lipids and membranes.[6][] The fluorescence of many BODIPY dyes, including BDP TR, is sensitive to the polarity of its immediate environment.[8] In aqueous, polar environments, water molecules can quench fluorescence, leading to a lower quantum yield. Conversely, when the dye partitions into a nonpolar, hydrophobic environment—such as a lipid bilayer or a protein's hydrophobic pocket—it is shielded from this quenching effect, often resulting in a significant increase in fluorescence intensity.[9][10] This phenomenon is not a bug, but a feature; it is the very principle that allows fluorescent probes to report on the nature of their surroundings.

Understanding this behavior is critical for experimental design. A researcher might leverage this property to develop a "turn-on" sensor that fluoresces brightly only upon binding to a hydrophobic target. Conversely, an immunofluorescence experiment could be compromised by a hydrophobic fluorophore non-specifically binding to cellular lipids, creating background noise and confounding results.[11] Indeed, studies have shown a strong correlation between a dye's hydrophobicity and its tendency for non-specific binding to substrates.[11]

Pillar 2: A Self-Validating Protocol for Characterizing BDP TR's Hydrophobicity

Trustworthy science relies on self-validating systems. Before employing BDP TR in a complex biological assay, one must understand its fundamental behavior. A robust method to characterize its hydrophobicity is to measure its photophysical properties across a spectrum of solvents with varying polarities, a technique known as solvatochromism.[8] A change in the emission maximum or fluorescence intensity with solvent polarity provides a direct readout of the fluorophore's environmental sensitivity and, by extension, its hydrophobic character.

Data Presentation: Photophysical Properties of BDP TR

The following table summarizes the key spectral properties of BDP TR, which form the baseline for the solvatochromism experiment.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~589 nm | [1][12] |

| Emission Maximum (λem) | ~616 nm | [1][12][13] |

| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 cm⁻¹M⁻¹ | [4][12][14] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [4][13][14] |

| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | [12] |

Experimental Protocol: Characterizing BDP TR via Solvent-Dependent Spectroscopy

This protocol provides a validated workflow to quantify the environmental sensitivity of a BDP TR conjugate. The causality behind this choice is simple: by systematically observing the dye's response to controlled changes in polarity, we can predict its behavior in the uncontrolled, complex environment of a cell.

Objective: To determine the effect of solvent polarity on the fluorescence emission spectrum and intensity of BDP TR.

Materials:

-

BDP TR carboxylic acid (or other specific conjugate)[5]

-

A series of anhydrous solvents of varying polarity (e.g., Cyclohexane, Toluene, Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Phosphate-Buffered Saline).

-

High-purity Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solution.

-

Quartz cuvettes (1 cm path length).

-

Calibrated spectrofluorometer and UV-Vis spectrophotometer.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of BDP TR (e.g., 1 mM) in anhydrous DMF or DMSO. BDP TR is highly soluble in these solvents.[15][16]

-

Working Solution Preparation:

-

For each solvent to be tested, prepare a dilute working solution from the stock. The final concentration should be low enough to avoid inner filter effects (typically resulting in an absorbance < 0.1 at the excitation maximum).

-

Causality Check: A key step is to ensure the final concentration is identical across all solvents. Use the spectrophotometer to adjust the concentration of each working solution until the absorbance at the λex is matched (e.g., Abs = 0.05). This ensures that any observed differences in fluorescence intensity are due to solvent effects (quantum yield changes), not concentration differences.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the known absorbance maximum of BDP TR (~589 nm).[1]

-

Set the emission scan range to capture the full emission peak (e.g., 600 nm to 750 nm).

-

Use identical slit widths for all measurements to ensure comparability.

-

-

Data Acquisition:

-

For each solvent, record the fluorescence emission spectrum.

-

Record the wavelength of maximum emission (λem) and the peak fluorescence intensity.

-

Run a solvent-only blank for each solvent to subtract any background signal.

-

-

Data Analysis & Validation:

-

Plot the emission maximum (λem) as a function of the solvent polarity index. A significant shift (solvatochromic shift) indicates sensitivity to the environment.

-

Plot the peak fluorescence intensity (after background subtraction) as a function of the solvent polarity index. An increase in intensity in less polar solvents is a hallmark of a hydrophobic dye shielded from aqueous quenching.

-

Self-Validation: The consistency of the trend across multiple solvents validates the result. A random scattering of data points would suggest an experimental artifact or instability of the dye, whereas a clear correlation with polarity confirms the hydrophobic character.

-

Visualization: Hydrophobicity Assessment Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for assessing BDP TR hydrophobicity.

Pillar 3: Field-Proven Insights - Hydrophobicity in Action

Understanding the principles and protocols is foundational. The expertise of a Senior Application Scientist lies in translating this knowledge into successful application.

Application 1: Membrane & Lipid Imaging

The moderate hydrophobicity of BDP TR is a distinct advantage for imaging lipid-rich structures. Its nonpolar core allows it to readily partition into cellular membranes. This is powerfully demonstrated by derivatives like BDP TR ceramide, a synthetic fluorescent lipid that specifically accumulates in the membranes of the Golgi apparatus, enabling its visualization in living and fixed cells.[17] Similarly, other hydrophobic BODIPY dyes are workhorses for staining lipid droplets and tracing cell membranes.[][18]

-

Expert Insight: When using BDP TR for membrane labeling, the choice of conjugation strategy is paramount. A BDP TR-labeled antibody will target a surface protein, but the hydrophobic dye itself may still insert into the adjacent membrane, potentially altering its fluorescence lifetime or causing steric hindrance. This is a factor to consider when performing quantitative imaging or FRET studies.[1]

Application 2: Protein Labeling and the Challenge of Non-Specific Binding

When labeling proteins with BDP TR NHS ester or maleimide, the fluorophore's hydrophobicity can be a double-edged sword.[2][19] It can be used advantageously to probe hydrophobic binding pockets within a protein. However, it is more often a source of background signal. Unconjugated dye or labeled proteins can non-specifically associate with hydrophobic cellular components, such as lipid droplets or the endoplasmic reticulum.

-

Expert Insight & Mitigation Strategy: The key to trustworthy results is rigorous validation through controls.

-

Unconjugated Dye Control: Always image cells treated with a quenched, unconjugated form of the BDP TR derivative (e.g., hydrolyzed NHS ester) at the same concentration. This will reveal the extent of non-specific binding of the dye itself.

-

Blocking: Use a protein-based blocking agent like Bovine Serum Albumin (BSA) in your buffers. The hydrophobic pockets of BSA can sequester excess free dye, reducing background.[11]

-

Wash Steps: Implement stringent and repeated wash steps after labeling to remove any loosely bound fluorophore.

-

Visualization: The Fate of BDP TR in a Cellular Milieu

This diagram illustrates the two primary fates of a hydrophobic fluorophore like BDP TR upon entering a cell, dictated by its inherent properties.

Sources

- 1. Bodipy TR | BDP TR | AxisPharm [axispharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BDP TR alkyne (A270113) | Antibodies.com [antibodies.com]

- 16. BDP TR amine (A270114) | Antibodies.com [antibodies.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Note: High-Fidelity Labeling with BDP TR Alkyne via CuAAC

Introduction & Principle

BDP TR Alkyne (Boron-dipyrromethene Texas Red analog) is a high-performance fluorophore engineered for the ROX/Texas Red channel.[1] Unlike traditional Rhodamine derivatives, BDP TR offers exceptional photostability, high quantum yield (~0.9), and pH insensitivity. However, its hydrophobic core presents specific solubility challenges in aqueous environments.

This guide details the CuAAC (Click Chemistry) protocol for conjugating BDP TR Alkyne to azide-modified biomolecules. The protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand that protects biomolecules from oxidative damage by reactive oxygen species (ROS) generated during the Cu(I) catalytic cycle.

Technical Specifications

| Property | Value | Notes |

| Ex / Em Maxima | 589 nm / 616 nm | Matches ROX / Texas Red filter sets |

| Extinction Coefficient | ~69,000 M⁻¹cm⁻¹ | High brightness |

| Quantum Yield | ~0.90 | Very efficient fluorescence |

| Stokes Shift | ~27 nm | Critical: High risk of self-quenching if Degree of Labeling (DOL) > 3 |

| Solubility | DMSO, DMF, DCM | Poor water solubility ; requires organic co-solvent |

| Molecular Weight | ~461.3 Da | Small molecule, minimal steric hindrance |

Mechanistic Insight: The CuAAC Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple mixing step; it relies on the in situ generation of Cu(I) from Cu(II) (using Ascorbate) and its stabilization by the Ligand (THPTA).

-

Why THPTA? Without a ligand, Cu(I) is unstable and oxidizes to Cu(II) or disproportionates to Cu(0). Unliganded Cu(I) also generates hydroxyl radicals that degrade proteins. THPTA acts as a sacrificial antioxidant and accelerates the reaction.[2]

-

Why Ascorbate last? Ascorbate initiates the reduction. Adding it last ensures the Cu-Ligand complex forms before the catalytic species is generated.

Figure 1: The Cu(I)-catalyzed cycle.[2] Note that the active catalyst is regenerated, but oxygen can re-oxidize it to Cu(II), necessitating excess ascorbate.

Protocol 1: Bioconjugation (Proteins & Antibodies)

Application: Labeling an Azide-modified antibody or protein with BDP TR Alkyne. Solubility Warning: BDP TR is hydrophobic. You must maintain at least 5-10% organic solvent (DMSO) in the final reaction mixture to prevent dye precipitation.

Reagent Preparation

-

BDP TR Alkyne Stock: 5 mM in anhydrous DMSO. Store at -20°C.

-

CuSO₄ Solution: 20 mM in HPLC-grade water.

-

THPTA Ligand: 50 mM in HPLC-grade water.

-

Sodium Ascorbate: 100 mM in HPLC-grade water. Make fresh immediately before use. (Yellow/brown ascorbate is oxidized and useless).

-

Reaction Buffer: PBS (pH 7.4) or HEPES. Avoid buffers with chelators (EDTA/EGTA) as they strip the copper.

Step-by-Step Procedure

-

Protein Preparation:

-

Adjust protein concentration to 1–5 mg/mL in PBS.

-

Ensure the protein is Azide-modified (e.g., via NHS-Azide linker).

-

-

Calculations (Stoichiometry):

-

Dye Molar Excess: Use 1.5 to 3 equivalents of BDP TR per azide group.

-

Note: Do not exceed 5 equivalents for antibodies; BDP TR's small Stokes shift causes self-quenching if dyes are crowded.

-

Catalyst Ratio: Final concentrations should be 0.5–1 mM CuSO₄.

-

Ratio Rule: Cu : THPTA : Ascorbate = 1 : 5 : 10 .

-

-

Reaction Assembly (Order is Critical):

-

Step A: In a separate microtube, premix CuSO₄ and THPTA. Incubate for 2 minutes. This forms the protective blue complex.

-

Step B: Add the Protein-Azide solution to the main reaction tube.

-

Step C: Add the BDP TR Alkyne (in DMSO). Vortex gently while adding to prevent local precipitation. Ensure final DMSO is <10% (usually 5%).

-

Step D: Add the Cu-THPTA premix to the reaction.

-

Step E: Add Sodium Ascorbate last. The solution may turn colorless or pale yellow (reduction of Cu(II) to Cu(I)).

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

-

Optional: Flush headspace with Nitrogen/Argon to prevent oxidation (recommended for reactions >1 hour).

-

-

Purification (Crucial):

-

Unreacted BDP TR is hydrophobic and will stick to plastic and proteins non-specifically.

-

Method: Use Desalting Columns (e.g., PD-10 or Zeba Spin) or Dialysis against PBS.

-

Expert Tip: If background is high, perform a "dye scavenge" wash using 5% BSA or perform gel filtration.

-

Protocol 2: Fixed Cell Imaging

Application: Visualizing azide-labeled glycans (e.g., metabolized Azido-sugars) or EdU-labeled DNA in cells.

-

Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min. Wash 2x with PBS.

-

Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 min. Wash 2x with PBS.

-

Click Reaction Cocktail (Prepare fresh):

-

PBS: Remaining volume

-

CuSO₄ (20 mM stock): Final 100 µM

-

THPTA (50 mM stock): Final 500 µM

-

Sodium Ascorbate (100 mM stock): Final 2.5 mM

-

BDP TR Alkyne (5 mM DMSO stock): Final 1–5 µM

-

-

Staining:

-

Add cocktail to cells immediately.

-

Incubate 30 min at RT in the dark.

-

-

Washing:

-

Remove cocktail. Wash 3x with PBS containing 1% BSA (The BSA helps scavenge hydrophobic dye residues).

-

Perform nuclear counterstain (DAPI) and mount.

-

Experimental Workflow Diagram

Figure 2: Linear workflow for protein conjugation. Step 5 is critical for removing hydrophobic BDP TR aggregates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | BDP TR is hydrophobic. | Ensure DMSO/DMF concentration is 5-10%. Add dye while vortexing. Use sulfonated BDP variants if available. |

| Low Fluorescence | Copper quenching or Oxidation. | Add EDTA (10 mM) after the reaction is finished to chelate copper. Ensure Ascorbate was fresh. |

| High Background | Non-specific hydrophobic binding. | Wash with buffers containing 1-3% BSA or Tween-20. The protein acts as a "sponge" for excess dye. |

| Protein Degradation | ROS generation. | Increase THPTA:Cu ratio to 5:1. Reduce reaction time. Perform under inert gas (N₂). |

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

-

Click Chemistry Tools. (n.d.). Click Chemistry Protocol for Protein Labeling. Retrieved February 10, 2026, from [Link]

Sources

Application Note: Fluorescent Labeling of Azide-Modified Proteins with BDP TR Alkyne via Copper-Catalyzed Click Chemistry

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Traditional labeling methods often target common functional groups like amines or thiols, which can lead to non-specific labeling and potential disruption of protein function[1]. Bioorthogonal chemistry offers a powerful alternative, utilizing reactions between functional groups not naturally found in biological systems, ensuring that the labeling reaction is highly specific and occurs without interfering with native cellular processes[2][3].

Among the most robust bioorthogonal reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[2][4] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable efficiency and specificity.[4][5][] It is effective over a wide pH range (4-12), can be performed in aqueous buffers, and the resulting triazole ring is exceptionally stable.[5][7]

This guide provides a detailed protocol for the fluorescent labeling of proteins that have been metabolically or chemically modified to contain an azide group. The labeling is achieved using BDP TR alkyne, a bright and photostable borondipyrromethene fluorophore. BDP TR is an excellent alternative to traditional rhodamine dyes like ROX or Texas Red, offering high fluorescence quantum yield and resistance to oxidation.[8][9][10] By following this protocol, researchers can specifically attach the BDP TR fluorophore to their azide-modified protein of interest for downstream applications such as fluorescence microscopy, flow cytometry, and SDS-PAGE analysis.

Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of this labeling protocol is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While this reaction can occur thermally, it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[11] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸-fold) and, critically, renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole product.[4][5]

The catalytic cycle can be summarized in several key steps[][11][12]:

-

Formation of Copper(I) Acetylide: The active catalyst, Cu(I), coordinates with the terminal alkyne of the BDP TR molecule. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (or even water under certain conditions) to form a copper-acetylide intermediate.

-

Activation of the Azide: A second copper atom is proposed to coordinate with the azide group on the modified protein, activating it for reaction.

-

Cycloaddition: The activated azide reacts with the copper-acetylide in a stepwise manner to form a six-membered copper-containing ring intermediate.

-

Ring Contraction & Protonation: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the copper catalyst for the next cycle.

Because the active catalytic species, Cu(I), is prone to oxidation to Cu(II) in aqueous, aerobic environments, a reducing agent, typically sodium ascorbate, is added in excess to regenerate Cu(I) from any Cu(II) present or formed during the reaction.[5][13] Furthermore, to enhance reaction efficiency and protect the target protein from potential damage by reactive oxygen species (ROS) generated by free copper ions, a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strongly recommended.[14] This water-soluble ligand stabilizes the Cu(I) oxidation state, accelerating the reaction and minimizing protein degradation.[14]

Reagents and Materials

Key Reagents

| Reagent | Source | Comments |

| Azide-Modified Protein | User-provided | Must be in an azide-free buffer (e.g., PBS, HEPES). Avoid sodium azide as a preservative. |

| BDP TR Alkyne | Commercial Vendor | See properties table below. Store desiccated at -20°C, protected from light.[8][15] |

| Protein Labeling Buffer Component 1: Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich, etc. | Prepare a 20-50 mM stock solution in deionized water. |

| Protein Labeling Buffer Component 2: THPTA Ligand | Commercial Vendor | Prepare a 100 mM stock solution in deionized water. |

| Protein Labeling Buffer Component 3: Sodium Ascorbate | Sigma-Aldrich, etc. | Must be prepared fresh as a 50-300 mM stock solution in deionized water immediately before use. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, etc. | For dissolving BDP TR alkyne. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | User-prepared or Commercial | Buffer for protein and reaction. |

| (Optional) Aminoguanidine | Sigma-Aldrich, etc. | Can be included in the reaction to prevent side reactions from ascorbate degradation products.[14] |

BDP TR Alkyne Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈N₃BF₂O₂S | [8] |

| Molecular Weight | 461.29 Da | [8][16] |

| Excitation Max (λex) | 589 nm | [8] |

| Emission Max (λem) | 616 nm | [8] |

| Molar Extinction Coefficient | 69,000 M⁻¹cm⁻¹ | [8] |

| Fluorescence Quantum Yield | 0.9 | [8] |

| Solubility | Good in DMSO, DMF | [8] |

Equipment

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Incubator or heat block set to room temperature (~25°C) or 37°C

-

SDS-PAGE equipment (gel box, power supply)

-

Fluorescence gel imager with appropriate filters for BDP TR (e.g., excitation ~580 nm, emission ~620 nm)

-

(Optional) Size-exclusion chromatography columns for purification

Experimental Protocols

This protocol is designed for a typical labeling reaction of ~100 µg of a 50 kDa protein. The volumes and concentrations should be optimized for your specific protein and application.

Preparation of Stock Solutions

-

BDP TR Alkyne (10 mM): Dissolve 1 mg of BDP TR alkyne (MW: 461.29) in 217 µL of anhydrous DMSO. Vortex thoroughly. Store any unused portion at -20°C, protected from light.

-

Copper(II) Sulfate (20 mM): Dissolve ~5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.

-

THPTA Ligand (100 mM): Prepare a 100 mM solution in deionized water. Store at -20°C.

-

Sodium Ascorbate (300 mM): Prepare this solution fresh immediately before starting the labeling reaction. Dissolve ~59 mg of sodium ascorbate in 1 mL of deionized water.

Protein Labeling Reaction

The goal is to assemble the reaction components in a specific order to ensure the catalyst is formed correctly and the protein is not damaged. The final concentrations in this example are: 1-5 mg/mL protein, 10-100 µM BDP TR Alkyne, 1 mM CuSO₄, 5 mM THPTA, and 10 mM Sodium Ascorbate. A 3-10 fold molar excess of dye over protein is a good starting point.[14]

-

To a 1.5 mL microcentrifuge tube, add your azide-modified protein solution. For this example, let's assume 50 µL of a 2 mg/mL protein solution (100 µg total).

-

Add PBS buffer to bring the volume to 80 µL.

-

Add 5 µL of the 20 mM CuSO₄ solution. Vortex briefly.

-

Add 5 µL of the 100 mM THPTA solution. Vortex briefly. This pre-mixes the copper and the protective ligand before adding the dye and reductant.

-

Add the calculated volume of 10 mM BDP TR alkyne stock solution. For a 10-fold molar excess over a 50 kDa protein (2 nmol), this would be 2 µL (final concentration 200 µM). Vortex thoroughly.

-

Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. The final volume is now 102 µL.

-

Vortex the reaction mixture gently.

-

Incubate the reaction for 1 hour at room temperature, protected from light. Longer incubation times may improve efficiency but should be tested.